molecular formula C30H29ClN2O3 B1664437 Piperidine, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-((2E)-3-(3-methoxy-2-nitrophenyl)-2-propen-1-yl)-, hydrochloride (1:1) CAS No. 228123-15-7

Piperidine, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-((2E)-3-(3-methoxy-2-nitrophenyl)-2-propen-1-yl)-, hydrochloride (1:1)

Cat. No. B1664437
M. Wt: 501 g/mol
InChI Key: HUGNVHKJRQLOAZ-RVDQCCQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AH-1058 HCl is a lipophilic antiarrhythmic calcium channel blocker. It is derived from cyproheptadine, a compound with known antiserotonic, antihistaminic and calcium channel blocking properties.

Scientific Research Applications

Cardiovascular and Electrophysiological Effects

  • AH-1058 as a Calcium Channel Blocker : AH-1058, a derivative of Piperidine, functions as a novel calcium channel blocker with distinct chemical structure. Studies have shown its significant impacts on cardiovascular variables, specifically in reducing cardiac output and affecting sinus nodal automaticity, AV nodal conduction, and ventricular contraction in a canine model (Takahara et al., 2000). Another study highlights AH-1058's potential in treating conditions like obstructive hypertrophic cardiomyopathy and ventricular arrhythmias due to its selective inhibition of ventricular Ca2+ channels (Takahara et al., 2006).

  • Telemetry System in Cardiovascular Assessment : AH-1058's cardiovascular profile was further assessed in conscious dogs using a telemetry system, revealing its dose-dependent reduction in systolic blood pressure and maximal upstroke velocity of left ventricular pressure. This underlines AH-1058's role as a long-lasting cardiodepressive drug (Takahara et al., 2001).

Antiarrhythmic Properties

  • Effectiveness in Canine Arrhythmia Models : AH-1058 demonstrated effectiveness in suppressing various types of ventricular arrhythmias in canine models. This suggests its unique properties as a long-acting Ca2+ channel blocker with selective action on cardiac Ca2+ channels, differentiating it from typical blockers like verapamil (Takahara et al., 2000).

Molecular and Cellular Studies

  • Cardiac Ca2+ Channel-Blocking Efficacy : A study using isolated guinea pig cardiomyocytes found that AH-1058 potently reduced Ca2+ currents, with efficacy comparable to verapamil. This underscores its potential as a potent L-type Ca2+ channel blocker (Dohmoto et al., 2003).

properties

CAS RN

228123-15-7

Product Name

Piperidine, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-((2E)-3-(3-methoxy-2-nitrophenyl)-2-propen-1-yl)-, hydrochloride (1:1)

Molecular Formula

C30H29ClN2O3

Molecular Weight

501 g/mol

IUPAC Name

1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride

InChI

InChI=1S/C30H28N2O3.ClH/c1-35-28-14-6-10-25(30(28)32(33)34)11-7-19-31-20-17-24(18-21-31)29-26-12-4-2-8-22(26)15-16-23-9-3-5-13-27(23)29;/h2-16H,17-21H2,1H3;1H/b11-7+;

InChI Key

HUGNVHKJRQLOAZ-RVDQCCQOSA-N

Isomeric SMILES

COC1=CC=CC(=C1[N+](=O)[O-])/C=C/CN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2.Cl

SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2.Cl

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(3-(3-methoxy-2-nitro)phenyl-2-propenyl)piperidine hydrochloride
AH 1058
AH-1058

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-((2E)-3-(3-methoxy-2-nitrophenyl)-2-propen-1-yl)-, hydrochloride (1:1)
Reactant of Route 2
Reactant of Route 2
Piperidine, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-((2E)-3-(3-methoxy-2-nitrophenyl)-2-propen-1-yl)-, hydrochloride (1:1)
Reactant of Route 3
Reactant of Route 3
Piperidine, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-((2E)-3-(3-methoxy-2-nitrophenyl)-2-propen-1-yl)-, hydrochloride (1:1)
Reactant of Route 4
Piperidine, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-((2E)-3-(3-methoxy-2-nitrophenyl)-2-propen-1-yl)-, hydrochloride (1:1)
Reactant of Route 5
Piperidine, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-((2E)-3-(3-methoxy-2-nitrophenyl)-2-propen-1-yl)-, hydrochloride (1:1)
Reactant of Route 6
Piperidine, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-((2E)-3-(3-methoxy-2-nitrophenyl)-2-propen-1-yl)-, hydrochloride (1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.